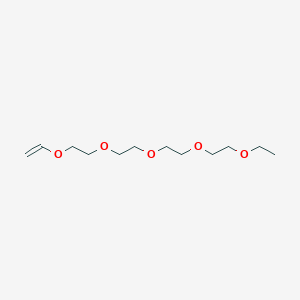

3,6,9,12,15-Pentaoxaheptadec-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXDFJPKXNNWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Electronic Divide: A Technical Guide to PEG Vinyl vs. Allyl Ether Monomers

Topic: Difference between PEG vinyl ether and PEG allyl ether monomers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the architecture of functionalized polyethylene glycols (PEGs), the choice between Vinyl Ether (VE) and Allyl Ether (AE) termini is rarely a matter of interchangeability. It is a decision dictated by the fundamental electronic effects of the oxygen atom on the adjacent

This guide dissects the mechanistic divergence between these two monomers.[1][2] While PEG allyl ethers are the "workhorses" of robust, step-growth thiol-ene networks, PEG vinyl ethers are the "smart" monomers—highly reactive, acid-sensitive, and capable of living cationic polymerization. Understanding this dichotomy is critical for designing drug delivery systems that require precise degradation profiles versus stable tissue scaffolds.

Molecular Architecture & Electronic Effects

The core difference lies in the proximity of the ether oxygen to the alkene double bond.

-

PEG Vinyl Ether (PEG-O-CH=CH

): The oxygen is directly attached to the alkene. Through resonance , the oxygen lone pair donates electron density into the -

PEG Allyl Ether (PEG-O-CH

-CH=CH

Visualization: Electronic Resonance vs. Isolation

Figure 1: Mechanistic consequences of oxygen placement relative to the alkene.

Polymerization Mechanisms & Reactivity Profiles[3]

A. Radical Polymerization: The Allylic Trap

Attempting free-radical homopolymerization of these monomers reveals their starkest difference.

-

PEG Allyl Ether: Polymerizes poorly. The propagating radical abstracts a hydrogen atom from the allylic methylene group of a monomer (Degradative Chain Transfer). This creates a resonance-stabilized allylic radical that is too stable to propagate further, effectively terminating the chain.

-

PEG Vinyl Ether: Does not homopolymerize via radicals due to the instability of the resulting radical adduct. However, it copolymerizes avidly with electron-deficient monomers (e.g., maleimides, fumarates) to form alternating copolymers.

B. Cationic Polymerization: The Vinyl Domain

-

PEG Vinyl Ether: The electron-rich double bond allows for Living Cationic Polymerization . Using Lewis acids (e.g., Et

AlCl -

PEG Allyl Ether: Inert to cationic initiation under standard conditions.

C. Thiol-Ene "Click" Chemistry

Both monomers participate in thiol-ene photopolymerization, but the kinetics differ fundamentally.

| Feature | PEG Allyl Ether (The Standard) | PEG Vinyl Ether (The Speedster) |

| Mechanism | Step-Growth (Alternating) | Mixed Mode (Step + Chain) |

| Rate Limiting Step | Chain Transfer (H-abstraction) | Propagation (Radical Addition) |

| Kinetics | First Order ( | Half Order ( |

| Homopolymerization | Negligible (Clean network) | Possible (Heterogeneous network) |

Visualization: Degradative Chain Transfer (Allyl)

Figure 2: The "Allylic Trap" that prevents high molecular weight homopolymerization of PEG allyl ethers.

Physicochemical Properties & Hydrolytic Stability[4]

This is the deciding factor for drug delivery applications.

The Acid-Labile Switch (Vinyl Ether)

The vinyl ether bond is an acetal equivalent . In the presence of water and acid (even mild endosomal pH ~5.0), the

-

Application: pH-responsive micelles that shed their PEG coating in tumor microenvironments.

The Stable Link (Allyl Ether)

The allyl ether bond behaves like a standard aliphatic ether. It is stable across a wide pH range (1–14) and requires harsh conditions (e.g., BBr

-

Application: Long-term implants, hydrogels for tissue engineering where scaffold integrity is paramount.

Experimental Protocols

Protocol A: Thiol-Ene Hydrogel Formation (PEG Allyl Ether)

Target: Formation of a hydrolytically stable, step-growth network.

-

Reagents:

-

PEG-diallyl ether (Mn 2000 Da).

-

4-arm PEG-thiol (Mn 2000 Da).

-

Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (0.05% w/v).

-

-

Stoichiometry: Mix thiol and allyl groups at a strict 1:1 molar ratio . Unlike acrylates, oxygen inhibition is negligible.

-

Curing: Irradiate with UV (365 nm, 10 mW/cm²) for 5 minutes.

-

Validation: Perform oscillatory rheology. A flat storage modulus (

) independent of frequency confirms a perfect elastic network.

Protocol B: Acid-Degradation Kinetic Study (PEG Vinyl Ether)

Target: Quantifying the pH-sensitivity of a vinyl ether conjugate.

-

Setup: Dissolve PEG-vinyl ether conjugate (10 mg/mL) in deuterated buffer (D

O) at pH 5.0 (acetate) and pH 7.4 (phosphate). -

Monitoring: Transfer to an NMR tube immediately.

-

Acquisition: Acquire

H-NMR spectra every 15 minutes at 37°C. -

Analysis: Monitor the disappearance of the vinylic protons (peaks at ~6.5 ppm and ~4.0 ppm) and the appearance of the acetaldehyde peak (~9.8 ppm) or the corresponding aldehyde hydrate.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Comparative Data Summary

| Property | PEG Vinyl Ether | PEG Allyl Ether |

| Electron Density | High (Electron Rich) | Moderate (Inductive Withdrawal) |

| Acid Stability | Unstable (Hydrolyzes to aldehyde) | Stable (Standard ether) |

| Radical Homopolymerization | No (requires alternating copolymer) | No (Degradative chain transfer) |

| Thiol-Ene Reactivity | Very High (Mixed mode) | High (Ideal step-growth) |

| Cationic Polymerization | Excellent (Living) | Inert |

| Primary Application | pH-responsive release, Micelles | Stable Hydrogels, Surface Grafting |

References

-

Cationic Polymerization Mechanism: Aoshima, S., & Kanaoka, S. (2009). Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews. Link

-

Thiol-Ene Kinetics: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[1][3][4] Angewandte Chemie International Edition. Link

-

Degradative Chain Transfer: Litt, M., & Eirich, F. R. (1960). Polymerization of Allyl Acetate.[5][6] Journal of Polymer Science. Link

-

Vinyl Ether Hydrolysis: Kemsley, J. (2011). Acid-Sensitive PEG-Vinyl Ether Liposomes. Chemical & Engineering News. Link (Referencing Bioconjugate Chem. 2011, 22, 4, 690–699).

-

Thiol-Ene Network Formation: Cramer, N. B., et al. (2003). Mechanism and Rate Limiting Steps in Thiol-Ene Photopolymerizations. Macromolecules.[4][7][8] Link

Sources

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG-based Multifunctional Polyethers with Highly Reactive Vinyl-Ether Side Chains for Click-Type Functionalization [infoscience.epfl.ch]

- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. research.utwente.nl [research.utwente.nl]

- 8. (PDF) Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether [academia.edu]

Solubility of 3,6,9,12,15-Pentaoxaheptadec-1-ene in organic solvents

An In-Depth Technical Guide for Application Scientists[1][2]

Part 1: Molecular Identity & Physicochemical Profile[1][3][4]

Compound: 3,6,9,12,15-Pentaoxaheptadec-1-ene

Common Synonyms: Tetraethylene glycol ethyl vinyl ether; TEG-EVE; Ethyl vinyl ether-PEG4.[1][2]

CAS Registry Number: 60558-75-0

Molecular Formula:

Structural Analysis for Solubility Prediction

To predict and manipulate the solubility of this molecule, one must deconstruct its amphiphilic architecture.[2] It is not a simple lipid nor a pure polymer; it is a heterobifunctional oligomer .[2]

-

The Core (Hydrophilic): The central tetraethylene glycol (TEG) chain contains five ether oxygen atoms.[2] These act as potent hydrogen bond acceptors, driving solubility in aqueous and polar organic media.[2]

-

The Termini (Lipophilic/Reactive):

Thermodynamic Implications: The lack of hydrogen bond donors (no -OH groups) means this molecule cannot self-associate as strongly as TEG-diol.[1][2] Consequently, it exhibits lower viscosity and higher solubility in moderately non-polar solvents (like diethyl ether) compared to its diol precursors, while retaining water solubility due to the high oxygen-to-carbon ratio (5:12).[1][2]

Part 2: Solubility Landscape & Solvent Compatibility[1]

The following data synthesizes empirical solubility behaviors of PEG-vinyl ether derivatives.

1. Primary Solvation (High Solubility)

These solvents are recommended for stock solution preparation, reactions, and NMR analysis.[2]

| Solvent Class | Specific Solvents | Mechanism of Solvation | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform ( | Dipole-dipole interactions; excellent solvation of the PEG backbone.[1][2] | CRITICAL: Must be acid-free (stabilized with amylene/ethanol) to prevent polymerization.[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF, DMSO | Strong interaction with ether oxygens; breaks intermolecular forces.[2] | Ideal for anionic or radical copolymerization reactions.[2] |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen bonding with ether oxygens.[2] | Soluble in water at RT.[2][5] May exhibit a Cloud Point (LCST) at elevated temperatures (>50°C). |

| Aromatic | Toluene, Benzene | Useful for azeotropic drying protocols.[2] |

2. Non-Solvents (Precipitation & Purification)

These solvents are used to purify the compound by washing away lipophilic impurities or precipitating high-molecular-weight byproducts (if polymerized).[1][2]

-

Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.[2]

3. The "Danger Zone" (Incompatible Solvents)[1]

-

Acidic Media: Any solvent containing trace acids (e.g., non-stabilized chloroform, acetic acid).[2]

Part 3: Visualizing the Solubility Logic

The following diagram maps the solubility logic based on solvent polarity and functional group interactions.

Figure 1: Solubility compatibility map highlighting safe solvents (Green) and degradation risks (Red).

Part 4: Experimental Protocols

Protocol A: Safe Dissolution for NMR Analysis

Standard chloroform often contains HCl due to photodecomposition.[2] Using it directly will destroy the vinyl ether.[2]

-

Solvent Selection: Use

treated with Silver Foil or stored over basic alumina, OR use -

Neutralization (Optional but Recommended): Add a micro-spatula tip of anhydrous Potassium Carbonate (

) to the NMR tube before adding the solvent.[2] This scavenges trace protons.[2] -

Dissolution: Add 10-20 mg of 3,6,9,12,15-Pentaoxaheptadec-1-ene. Shake gently.

-

Verification: Check for the characteristic vinyl protons:

Protocol B: Purification via Extraction

Removing non-polar impurities from the synthesized product.[1][2]

-

Dissolve: Dissolve the crude oil in distilled Water or Acetonitrile (10 mL per gram).

-

Wash: Extract the aqueous layer with n-Hexane (

mL).-

Logic: The TEG-EVE remains in the polar phase (Water/ACN), while grease and alkane byproducts migrate to the Hexane.[2]

-

-

Recover: Extract the product from the aqueous phase into Dichloromethane (DCM) (

mL). -

Dry: Dry the DCM layer over anhydrous

(Sodium Sulfate).[2] Do not use acidic drying agents. [1][2] -

Concentrate: Rotary evaporate at

to obtain the pure oil.

Part 5: Stability & Storage Workflow

The vinyl ether moiety is the "Achilles' heel" of this molecule.[2] The following workflow ensures long-term integrity.

Figure 2: Critical path for storage to prevent spontaneous cationic polymerization.

References

-

PubChem. (n.d.).[2] 3,6,9,12,15-Pentaoxaheptadec-1-ene (Compound).[1][2][3][4] National Library of Medicine.[2] Retrieved February 21, 2026, from [Link][2]

-

Crivello, J. V. (2002).[2] The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Contextualizing vinyl ether acid sensitivity).

-

Hampton Research. (n.d.).[2] PEG Stability and Solubility Guide. Retrieved February 21, 2026, from [Link][2]

Sources

- 1. 3,6,9,12,15-Pentaoxanonadecan-1-ol [webbook.nist.gov]

- 2. 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | C12H28N2O5 | CID 15610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. 3,6,9,12,15-PENTAOXA-1-HEPTADECENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. univarsolutions.com [univarsolutions.com]

- 6. creativepegworks.com [creativepegworks.com]

Technical Guide: Reactivity and Application of Pentaethylene Glycol (PEG5) Vinyl Ether Derivatives

Executive Summary

Pentaethylene glycol monovinyl ether (PEG5-VE) and its derivatives represent a specialized class of heterobifunctional linkers critical to high-precision drug delivery systems and "smart" material synthesis. Unlike polydisperse PEG reagents, PEG5 derivatives offer discrete molecular weights, enabling exact structural definition in bioconjugates.

The core utility of the vinyl ether (VE) group lies in its switchable reactivity : it is chemically orthogonal to amines and carboxylic acids under neutral conditions, yet it exhibits extreme sensitivity to Bronsted acids (hydrolysis) and Lewis acids (cationic polymerization). This guide provides a rigorous technical analysis of these reactivity modes, offering validated protocols for researchers requiring precise control over degradation kinetics and polymerization architecture.

Molecular Architecture & Electronic Properties

To master the reactivity of PEG5-VE, one must understand the electronic influence of the ether oxygen on the adjacent vinyl group.

Electronic Resonance Effects

The vinyl ether moiety (

-

Consequence 1 (Basicity): The

-carbon (terminal carbon) becomes significantly nucleophilic and basic. This is the site of protonation during acid hydrolysis. -

Consequence 2 (Polymerization): The resulting carbocation is stabilized by the adjacent oxygen (oxocarbenium ion), allowing for rapid cationic propagation but making it susceptible to chain transfer if not stabilized by counterions.

The PEG5 Advantage

Using a discrete PEG5 spacer (

Acid-Catalyzed Hydrolysis (Controlled Degradation)

The most relevant application of PEG5-VE in drug delivery is the design of pH-responsive linkers . Vinyl ethers hydrolyze to release an alcohol (the payload or PEG chain) and acetaldehyde. This reaction is orders of magnitude faster than ester hydrolysis and occurs readily at endosomal pH (5.0–6.0).

Mechanistic Pathway

The reaction follows an

Figure 1: Acid-catalyzed hydrolysis mechanism of vinyl ethers. The formation of the oxocarbenium ion is the critical energetic barrier.

Experimental Protocol: Hydrolysis Kinetics Assay

Objective: Determine the half-life (

Reagents:

-

Deuterated Acetate Buffer (pH 5.0) and Phosphate Buffer (pH 7.4).

-

Internal Standard: DMF or DMSO (non-reactive, distinct NMR signal).

Workflow:

-

Preparation: Dissolve 10 mg of PEG5-VE in 0.6 mL of deuterated buffer containing 1 mM DMF.

-

Acquisition: Immediately transfer to an NMR tube.

-

Monitoring: Acquire

NMR spectra every 5 minutes at 37°C. -

Quantification: Monitor the disappearance of the vinylic protons:

-

(dd,

-

(dd,

-

Monitor the appearance of the aldehyde proton (

9.7 ppm).

-

(dd,

-

Analysis: Plot

vs. time. The slope is

Scientist’s Note: Do not use simple aqueous buffers for storage. Even trace acidity from

Living Cationic Polymerization[3][4][5][6][7]

PEG5-VE can serve as a macromonomer to create comb-shaped polymers or block copolymers. Unlike radical polymerization, which is difficult with vinyl ethers due to instability, living cationic polymerization allows for precise molecular weight control (

The "Living" System

To prevent termination (reaction with counterion), we use a Lewis acid catalyst with a stabilizing base.

-

Initiator: Hydrogen chloride adduct of vinyl ether (or prepared in situ).

-

Catalyst:

or -

Stabilizer: Ethyl acetate or 1,4-dioxane. These weak bases interact with the growing carbocation, preventing

-proton elimination (chain transfer).

Figure 2: Workflow for Living Cationic Polymerization. The equilibrium between active and dormant species is key to narrow polydispersity.

Validated Synthesis Protocol

Safety:

-

Drying: Distill PEG5-VE over

under vacuum to remove all traces of water and alcohols. -

Solvent: Use Toluene (hydrophobic) or DCM (polar), dried via solvent purification columns.

-

Reaction:

-

In a baked Schlenk flask under Argon, add Toluene, EtOAC (stabilizer, 1 M), and Initiator (1-isobutoxyethyl acetate).

-

Cool to 0°C.[3]

-

Add PEG5-VE monomer.

-

Initiate by adding

(5.0 mM).

-

-

Termination: Quench with ammoniacal methanol after calculated conversion time.

Bioconjugation: Thiol-Ene "Click" Chemistry

Vinyl ethers are exceptional candidates for radical thiol-ene addition (hydrothiolation). They are electron-rich alkenes , making them highly reactive toward electrophilic thiyl radicals.

Reactivity Profile

-

Mechanism: Free-radical chain process (Anti-Markovnikov addition).

-

Rate: Reaction rates for vinyl ethers are generally faster than allylic ethers and much faster than methacrylates in thiol-ene systems due to the stability of the intermediate carbon-centered radical adjacent to the oxygen.

-

Selectivity: Yields exclusively the thioether adduct.

Comparative Reactivity Data

| Alkene Type | Electronic Character | Relative Reactivity (Thiol-Ene) | Stability (Hydrolytic) |

| Vinyl Ether | Electron-Rich | High | Low (Acid Labile) |

| Allyl Ether | Moderate | Moderate | High |

| Acrylate | Electron-Poor | Low (Homopolymerizes) | Moderate |

| Maleimide | Electron-Poor | Very High (Alternating) | Low (Base Labile) |

Protocol: Photo-Initiated Coupling

Application: Grafting PEG5 onto a thiol-functionalized surface or protein.

-

Mix: Combine Thiol-ligand (1.0 eq) and PEG5-VE (1.2 eq) in PBS/Methanol (degassed).

-

Initiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.1 mol%.

-

Irradiation: Expose to 365nm UV light (10 mW/cm²) for 5–10 minutes.

-

Validation: Check for loss of thiol (Ellman's reagent) or loss of vinyl protons (NMR).

Stability and Storage Guidelines

The primary cause of batch failure with PEG5-VE derivatives is inadvertent hydrolysis or oxidative degradation during storage.

-

Acid Scavengers: Commercial batches should contain trace stabilizers (e.g., KOH pellets in the outer packaging or 0.1% triethylamine) if the application permits.

-

Temperature: Store at -20°C.

-

Atmosphere: Argon blanket is mandatory. Oxygen can form peroxides at the ether linkage, which then catalyze decomposition.

-

Handling: Allow the bottle to equilibrate to room temperature before opening to prevent water condensation.

References

-

Kinetics of Vinyl Ether Hydrolysis

-

Living Cationic Polymerization Mechanism

-

Thiol-Ene Reactivity Trends

-

PEG Degradation Pathways

- Title: Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment.

- Source: DTU Research D

-

URL:[Link]

Sources

- 1. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. main.spsj.or.jp [main.spsj.or.jp]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing PEG-Vinyl Ethers for Advanced Thermosensitive Polymer Synthesis in Biomedical Applications

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the synthesis and application of thermosensitive polymers derived from poly(ethylene glycol) vinyl ethers (PEG-VE). We will delve into the fundamental principles governing their synthesis, the nuanced control over their thermoresponsive properties, and their significant potential in advanced drug delivery and tissue engineering. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these intelligent materials in their work.

Introduction: The Rise of "Smart" Polymers in Medicine

Thermosensitive polymers, materials that undergo a reversible phase transition in response to temperature changes, represent a cornerstone of modern biomaterials science.[1][2][3] Their ability to exist as a soluble solution at room temperature and transform into a hydrogel at physiological temperature (37°C) makes them ideal candidates for injectable in-situ gelling systems.[4][5] This sol-gel transition is driven by a Lower Critical Solution Temperature (LCST), a point at which the polymer's interactions with itself become more favorable than its interactions with water, leading to dehydration and aggregation.[6][7]

Among the various monomers used to construct these "smart" polymers, PEG-vinyl ethers (PEG-VEs) have emerged as a particularly versatile class. The inherent biocompatibility and non-immunogenicity of the PEG component are well-established, making it a preferred choice for biomedical applications.[8][9] The vinyl ether group, in turn, offers unique polymerization characteristics that allow for the synthesis of well-defined polymer architectures, a critical factor in creating materials with predictable and reproducible therapeutic performance.

This guide will elucidate the synthetic strategies used to create PEG-VE-based thermosensitive polymers, focusing on the chemical principles that allow for precise tuning of the LCST, and showcase their application in creating next-generation therapeutic platforms.

The Synthetic Toolkit: Polymerization of PEG-Vinyl Ethers

The polymerization of vinyl ethers has traditionally been dominated by cationic methods. However, recent advancements in controlled radical polymerization have opened new avenues for creating highly defined PEG-VE polymers and copolymers. The choice of polymerization technique is a critical experimental decision dictated by the desired polymer architecture, molecular weight control, and tolerance to functional groups.

Cationic Polymerization: The Classic Approach

Cationic polymerization is a rapid and efficient method for polymerizing electron-rich monomers like vinyl ethers.[10][11] The process is typically initiated by a Lewis acid or a protonic acid, which generates a carbocationic propagating species.

Causality in Experimental Choice: Researchers opt for cationic polymerization when rapid synthesis of high molecular weight poly(vinyl ether)s is the primary goal. However, this method is notoriously sensitive to impurities, particularly water, which can act as a chain transfer agent, leading to a loss of control over the polymerization and a broadening of the molecular weight distribution.[10] Achieving a "living" or controlled cationic polymerization requires stringent anhydrous conditions and highly purified reagents.[11][12]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization has revolutionized the synthesis of well-defined polymers from a wide range of monomers, including vinyl ethers.[13][14] It is a form of controlled radical polymerization that allows for precise control over molecular weight, dispersity, and architecture (e.g., block, graft copolymers).[15][16] The key to this control lies in the use of a RAFT agent, typically a thiocarbonylthio compound.

Expertise in Action: The selection of the RAFT agent is paramount. For vinyl ethers, dithiocarbamates are often effective.[17] The mechanism involves a rapid equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, resulting in a narrow molecular weight distribution (low dispersity, Đ). This level of control is essential for biomedical applications, where batch-to-batch consistency and predictable in-vivo behavior are non-negotiable. Furthermore, RAFT is significantly more tolerant to a variety of functional groups and reaction conditions compared to cationic methods.[14][18]

Below is a diagram illustrating the fundamental equilibrium of the RAFT process.

Caption: Core RAFT polymerization equilibrium enabling controlled polymer growth.

Engineering Thermoresponsiveness: Tuning the LCST

A pure PEG-VE homopolymer is typically soluble in water across a wide temperature range. To induce thermosensitivity and achieve a physiologically relevant LCST, PEG-VE is copolymerized with a more hydrophobic monomer. The ratio of the hydrophilic PEG-VE to the hydrophobic comonomer is the primary determinant of the final LCST.[19]

Common Hydrophobic Comonomers for LCST Tuning:

-

N-isopropylacrylamide (NIPAAm): The most studied thermosensitive monomer. Copolymers of PEG-VE and NIPAAm allow for fine-tuning the LCST around the well-known transition of PNIPAAm (~32°C).[15][20]

-

Di(ethylene glycol) methyl ether methacrylate (DEGMA): Offers an alternative to NIPAAm with potentially better biocompatibility.[21] The LCST can be precisely controlled by the ratio of PEG-VE to DEGMA.

-

Vinylcaprolactam (VCL): Another biocompatible monomer that imparts thermosensitivity.[22]

The Causality of LCST Control:

-

Increasing Hydrophobicity: As the proportion of the hydrophobic comonomer in the copolymer increases, the overall polymer becomes less soluble in water. This means less thermal energy is required to disrupt the polymer-water hydrogen bonds, resulting in a lower LCST .

-

Increasing Hydrophilicity: Conversely, increasing the proportion of the hydrophilic PEG-VE monomer will raise the LCST , as more energy is needed to overcome the favorable polymer-water interactions.

This relationship allows for the rational design of polymers that are liquid at storage temperatures (e.g., 4-20°C) but gel precisely at body temperature (37°C).

Data Presentation: LCST Tuning via Copolymerization

The table below provides illustrative examples of how copolymer composition affects the LCST.

| Hydrophilic Monomer | Hydrophobic Comonomer | Molar Ratio (Hydrophilic:Hydrophobic) | Resulting LCST (°C) |

| PEG-VE | N-isopropylacrylamide (NIPAAm) | 90:10 | ~45°C |

| PEG-VE | N-isopropylacrylamide (NIPAAm) | 80:20 | ~35°C |

| PEG-VE | Di(ethylene glycol) methyl ether methacrylate (DEGMA) | 85:15 | ~42°C |

| PEG-VE | Di(ethylene glycol) methyl ether methacrylate (DEGMA) | 75:25 | ~33°C |

Note: These are representative values to illustrate the trend. Actual LCSTs depend on molecular weight, polymer architecture, and concentration.

Key Applications in Drug Development

The unique properties of PEG-VE based thermosensitive polymers make them highly attractive for various biomedical applications, particularly in drug delivery.[1][23]

Injectable Drug Depots

The most prominent application is the creation of injectable drug depots for sustained release.[4] A therapeutic agent is mixed with the polymer solution at room temperature. This formulation is easily injectable via a standard syringe. Upon injection into the body, the increase in temperature to 37°C triggers the sol-gel transition, forming a semi-solid hydrogel depot that entraps the drug. The drug is then released in a sustained manner as it diffuses through the hydrogel matrix and as the polymer biodegrades.[5]

This approach offers several advantages:

-

Localized Delivery: High drug concentration at the target site, minimizing systemic toxicity.[5]

-

Improved Patient Compliance: Reduces the need for frequent injections.

-

Protection of Biologics: The aqueous gel environment can help stabilize sensitive protein or peptide drugs.

The workflow for this application is depicted below.

Caption: Workflow for injectable thermosensitive drug delivery systems.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and characterization of these polymers. Each protocol is designed to be self-validating, with clear checkpoints to ensure the success of the procedure.

Protocol 1: Synthesis of a PEG-VE/NIPAAm Copolymer via RAFT

Objective: To synthesize a thermosensitive copolymer with a target LCST near physiological temperature.

Materials:

-

Methoxy PEG-vinyl ether (mPEG-VE, Mn ~400 g/mol )

-

N-isopropylacrylamide (NIPAAm, recrystallized)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)

-

1,4-Dioxane (anhydrous)

Methodology:

-

Reagent Preparation: In a Schlenk flask, combine mPEG-VE (e.g., 4.0 mmol), NIPAAm (e.g., 1.0 mmol), CPADB (e.g., 0.05 mmol, for a target DP of 100), and AIBN (e.g., 0.01 mmol, RAFT:Initiator ratio of 5:1).

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Trustworthiness Checkpoint: A properly degassed solution will show no bubbling when thawed under vacuum.

-

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C for the desired reaction time (e.g., 12 hours).

-

Termination: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether. Re-dissolve the polymer in a minimal amount of cold THF and re-precipitate. Repeat 2-3 times to remove unreacted monomer and initiator fragments.

-

Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

-

Characterization:

-

¹H NMR: Confirm the incorporation of both monomers and determine the final copolymer composition.

-

GPC/SEC: Determine the molecular weight (Mn, Mw) and dispersity (Đ). A Đ value below 1.3 indicates a well-controlled polymerization.

-

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

Objective: To accurately measure the cloud point temperature of the synthesized polymer.

Materials:

-

Synthesized PEG-VE/NIPAAm copolymer

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)

Methodology:

-

Solution Preparation: Prepare a solution of the polymer in PBS at a defined concentration (e.g., 1 wt%). Ensure the polymer is fully dissolved at a low temperature (e.g., 10°C).

-

Spectrophotometer Setup: Place the cuvette containing the polymer solution into the spectrophotometer. Set the wavelength to 500 nm (a region where the polymer does not absorb, so any change is due to scattering).

-

Temperature Ramp: Program the peltier device to heat the sample from a starting temperature (e.g., 20°C) to an ending temperature (e.g., 50°C) at a controlled rate (e.g., 0.5°C/min).

-

Data Acquisition: Record the transmittance (or absorbance) at 500 nm as a function of temperature.

-

LCST Determination: The LCST (or cloud point) is defined as the temperature at which the transmittance drops to 50% of its initial value.

-

Self-Validation Checkpoint: The transition should be sharp and reversible. A subsequent cooling ramp should show the solution becoming clear again, although some hysteresis is common.[6]

-

Conclusion and Future Outlook

Polymers derived from PEG-vinyl ethers represent a highly adaptable and promising platform for the development of advanced thermosensitive biomaterials. The ability to precisely control their synthesis through techniques like RAFT polymerization allows for the creation of materials with tailored molecular weights and predictable LCSTs. This control is fundamental to their successful application as injectable drug delivery systems, where a sharp and reliable sol-gel transition at body temperature is critical. As research continues, we anticipate the development of even more sophisticated architectures, such as multi-block copolymers and functionalized hydrogels, that will further expand the therapeutic potential of these remarkable "smart" materials in regenerative medicine, targeted cancer therapy, and beyond.

References

- Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers. PubMed,

- Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing),

- A) Controlled cationic polymerization of vinyl ethers using substituted...

- Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. PMC,

- Thermoresponsive Polymers for Biomedical Applic

- Thermoresponsive polymers and their biomedical application in tissue engineering – a review.

- Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. PubMed,

- Thermosensitive polymeric hydrogels as drug delivery systems. PubMed,

- Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI,

- Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(methyl vinyl ether-alt-maleic anhydride) for... Semantic Scholar,

- Smart thermosensitive poly (N-vinylcaprolactam) based hydrogels for biomedical applications.

- From an epoxide monomer toolkit to functional PEG copolymers with adjustable LCST behavior. PubMed,

- Recent advances in thermo-sensitive hydrogels for drug delivery. RSC Publishing,

- Thermosensitive Hydrogels and Advances in Their Applic

- RAFT Copolymerization of Glycerol-Derived Vinyl Ethers Possessing Acetal-Protected Diols for Biobased Hydrophilic and Thermoresponsive Polymers. PMC,

- Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regener

- Synthesis and physicochemical characterization of PMMA and PNIPAM based block copolymers by using PEG based macro RAFT agents. [No Source Found].

- PEG-based multifunctional polyethers with highly reactive vinyl-ether side chains for click-type functionalization.

- Thermoresponsive poly(di(ethylene glycol) methyl ether methacrylate). University of Hertfordshire Research Archive,

- Radiation-Induced Synthesis of Polymer Networks Based on Thermoresponsive Ethylene Glycol Propylene Glycol Monomers. MDPI,

- Moisture tolerant cationic RAFT polymeriz

- Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applic

- Amphiphilic copolymers synthesized via RAFT polymerization can replace the PEG on lipid nanoparticles and deliver mRNA efficiently in vivo. American Chemical Society,

- Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing,

- Characterization of a Thermoresponsive Water- Soluble Polymer: Block-Copoly [Ethylene Glycol/ Graft-Co (Vinyl. Pharma Excipients, 6xcTn3-XFHfJUgmng46KNw==)

Sources

- 1. Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thermoresponsive polymers and their biomedical application in tissue engineering – a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Thermosensitive polymeric hydrogels as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Cationic Polymerization of Vinyl Ethers Controlled by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RAFT Copolymerization of Glycerol-Derived Vinyl Ethers Possessing Acetal-Protected Diols for Biobased Hydrophilic and Thermoresponsive Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. ias.ac.in [ias.ac.in]

- 16. Amphiphilic copolymers synthesized via RAFT polymerization can replace the PEG on lipid nanoparticles and deliver mRNA efficiently in vivo - American Chemical Society [acs.digitellinc.com]

- 17. Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. From an epoxide monomer toolkit to functional PEG copolymers with adjustable LCST behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 22. research.tus.ie [research.tus.ie]

- 23. Recent advances in thermo-sensitive hydrogels for drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Hydrophilic Vinyl Ether Monomers for Advanced Hydrogel Fabrication

Foreword: The Rising Prominence of Vinyl Ethers in Biomaterials

For researchers, scientists, and drug development professionals, the quest for ideal biomaterials is a continuous journey. Hydrogels, with their high water content and tissue-like properties, stand out as a premier platform for applications ranging from drug delivery to regenerative medicine.[1][2] While traditionally dominated by acrylate and acrylamide-based monomers, the landscape of hydrogel precursors is evolving. This guide focuses on a particularly promising class of monomers: hydrophilic vinyl ethers (VEs). Their unique reactivity and the precise control offered by their polymerization mechanisms are paving the way for the next generation of sophisticated hydrogels. This document serves as a comprehensive technical resource, delving into the core chemistry, fabrication protocols, and advanced applications of hydrophilic vinyl ether-based hydrogels, grounded in field-proven insights and authoritative research.

The Strategic Advantage of Hydrophilic Vinyl Ether Monomers

The choice of monomer is a critical determinant of the final properties and functionality of a hydrogel. Hydrophilic vinyl ethers offer several distinct advantages over more conventional monomers:

-

Controlled Polymerization and Advanced Architectures: Vinyl ethers are primarily polymerized via cationic mechanisms, which can be exquisitely controlled to achieve living polymerization characteristics.[3][4] This allows for the synthesis of polymers with predictable molecular weights, narrow dispersity, and complex architectures like block copolymers, which are challenging to achieve with free-radical polymerization.[5][6]

-

Biocompatibility: Poly(vinyl ether)s and their resulting hydrogels have demonstrated good biocompatibility, a prerequisite for any material intended for biomedical applications.[7]

-

Tunable Properties: The ability to precisely control the polymer structure translates to fine-tuning the macroscopic properties of the hydrogel, such as swelling behavior, mechanical strength, and degradation kinetics.[8][9]

-

Stimuli-Responsiveness: By incorporating specific functional groups into the vinyl ether monomer, hydrogels can be designed to respond to environmental stimuli such as temperature and pH, enabling the development of "smart" drug delivery systems.[10]

The Chemistry of Hydrophilic Vinyl Ether Monomers and Their Polymerization

A deep understanding of the underlying chemistry is paramount to harnessing the full potential of vinyl ether monomers in hydrogel fabrication.

Monomer Synthesis

Hydrophilic vinyl ether monomers can be synthesized through several routes, with the transetherification reaction being a common and versatile method. This reaction involves the exchange of an alcohol with a commercially available vinyl ether, such as ethyl vinyl ether, often catalyzed by a palladium complex.[11]

Table 1: Representative Hydrophilic Vinyl Ether Monomers and Their Properties

| Monomer Name | Structure | Key Properties | Relevant Applications |

| 2-Hydroxyethyl vinyl ether (HEVE) | Hydrophilic, provides hydroxyl groups for further functionalization or crosslinking. | Drug delivery, tissue engineering scaffolds. | |

| Di(ethylene glycol) vinyl ether (DEGVE) | Increased hydrophilicity and flexibility compared to HEVE. | Thermoresponsive hydrogels, soft tissue engineering. | |

| 4-Hydroxybutyl vinyl ether (HBVE) | Longer alkyl spacer can influence polymer properties and drug interactions. | Controlled release systems. |

Cationic Polymerization: The Gateway to Precision

The electron-rich double bond of vinyl ethers makes them highly susceptible to cationic polymerization. This process is initiated by a cationic species, typically a Lewis acid or a protonic acid, which activates the monomer to begin chain growth.[12]

A significant challenge in conventional cationic polymerization is the high reactivity of the propagating carbocation, which can lead to side reactions and a lack of control over the final polymer structure.[4] To address this, controlled or "living" cationic polymerization techniques have been developed.

Living cationic polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[10] This is often achieved by using an initiating system that establishes a dynamic equilibrium between a dormant species and the active propagating chain end.

Caption: Mechanism of Living Cationic Polymerization of Vinyl Ethers.

Cationic RAFT polymerization is a powerful technique that combines the principles of RAFT with cationic polymerization to achieve excellent control over the polymerization of vinyl ethers.[5][13] This method utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with predetermined molecular weights and low dispersity.[6][14] A key advantage is its tolerance to moisture and its ability to be conducted under milder conditions compared to traditional living cationic polymerizations.[13][15]

Caption: Mechanism of Cationic RAFT Polymerization of Vinyl Ethers.

Fabrication of Hydrophilic Vinyl Ether-Based Hydrogels: A Step-by-Step Protocol

The following protocol provides a general framework for the synthesis of a hydrophilic vinyl ether-based hydrogel. The specific monomer, crosslinker, and reaction conditions should be optimized based on the desired hydrogel properties.

Materials and Equipment

-

Monomer: Hydrophilic vinyl ether (e.g., 2-hydroxyethyl vinyl ether)

-

Crosslinker: A divinyl ether or a di-functional molecule capable of reacting with the pendant functional groups of the poly(vinyl ether)

-

Initiating System: e.g., 1-(isobutoxy)ethyl acetate (IBEA)/SnCl4[10]

-

Solvent: Anhydrous toluene or dichloromethane

-

Quenching Agent: Methanol

-

Dialysis Tubing: Appropriate molecular weight cut-off

-

Lyophilizer

-

Standard glassware, syringes, and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Workflow

Sources

- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial hydrogels based on autoclaved poly(vinyl alcohol) and poly(methyl vinyl ether-alt-maleic anhydride) mixtures for wound care applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Rapid, water tolerant cationic RAFT photopolymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Stability of Pentaethylene Glycol Vinyl Ether Under Acidic Conditions

Abstract

Pentaethylene glycol monovinyl ether (PEG5-VE) and related poly(ethylene glycol) vinyl ethers are of significant interest to researchers in drug development and bioconjugation, primarily for their utility as acid-labile linkers or protecting groups. Their ability to undergo rapid hydrolysis under mildly acidic conditions, such as those found in endosomal or lysosomal compartments, allows for the controlled release of therapeutic agents or the deprotection of functional groups. This guide provides a detailed examination of the chemical principles governing the stability of PEG5-VE in acidic environments. We will explore the mechanistic underpinnings of acid-catalyzed hydrolysis, analyze the key factors that modulate the reaction kinetics, and present a validated experimental protocol for quantifying stability. This document is intended for scientists and professionals who require a deep, practical understanding of this chemistry to design and implement robust, stimuli-responsive systems.

Introduction: The Role of Acid-Labile Vinyl Ethers in Scientific Research

In the intricate landscape of organic synthesis and drug delivery, the ability to selectively mask and unmask functional groups is paramount.[1] Protecting groups are essential tools that prevent a reactive site from participating in a reaction, only to be removed in a subsequent step.[2] Among the various classes of protecting groups for alcohols, vinyl ethers stand out due to their unique cleavage profile: they are generally stable under basic and neutral conditions but are exceptionally labile to acid.[3][4][5]

The incorporation of a pentaethylene glycol (PEG5) chain confers hydrophilicity and biocompatibility, properties highly desirable in biomedical applications.[6][7][8] PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a well-established strategy to improve solubility, prolong circulation half-life, and reduce immunogenicity.[6][9] Consequently, PEG5-VE emerges as a bifunctional molecule of great utility—a hydrophilic, biocompatible moiety linked to an acid-cleavable handle. This makes it an ideal candidate for creating pH-sensitive drug delivery systems that release their payload in the acidic microenvironment of tumors or within cellular compartments.[10]

This guide will focus exclusively on the stability of the vinyl ether functional group under acidic conditions, providing the foundational knowledge required to harness its reactivity effectively.

The Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of a vinyl ether in the presence of acid and water is a well-understood process that proceeds via a distinct, multi-step mechanism.[11][12] It is not a simple cleavage of the ether C-O bond as seen with alkyl ethers under harsh conditions.[13][14] Instead, the reaction is initiated at the carbon-carbon double bond.

The generally accepted mechanism consists of three primary stages:[15][16][17]

-

Rate-Determining Protonation: The reaction is initiated by the protonation of the vinyl group at the β-carbon (the carbon not attached to the ether oxygen). This step is the slowest and therefore the rate-determining step of the overall reaction.[11][17] Protonation at this position is favored because it leads to the formation of a resonance-stabilized carbocation, often referred to as an alkoxycarbocation. The adjacent ether oxygen atom stabilizes the positive charge through its lone pairs.

-

Rapid Hydration: A water molecule acts as a nucleophile and rapidly attacks the electrophilic carbocation. This results in the formation of a protonated hemiacetal intermediate.

-

Decomposition of the Hemiacetal: The hemiacetal intermediate is unstable. Following a rapid deprotonation step, it quickly decomposes to yield the final products: an aldehyde (specifically, acetaldehyde) and the corresponding alcohol (pentaethylene glycol).

This entire process is a classic example of general acid catalysis, meaning that any Brønsted acid present in the solution can act as the proton donor in the initial step.[16][18]

Caption: Mechanism of the acid-catalyzed hydrolysis of PEG5-VE.

Factors Influencing Hydrolytic Stability

The rate at which PEG5-VE hydrolyzes is not constant; it is highly dependent on a range of environmental and structural factors. Understanding these variables is critical for designing experiments and predicting the behavior of vinyl ether-containing conjugates in different applications.

| Factor | Effect on Hydrolysis Rate | Causality / Rationale |

| pH | Increases as pH decreases | The reaction is acid-catalyzed; the rate is directly proportional to the concentration of hydronium ions (H₃O⁺).[15][16][18] Lower pH means higher H₃O⁺ concentration, leading to a faster rate-determining protonation step. |

| Temperature | Increases with increasing temperature | As with most chemical reactions, higher temperatures provide more kinetic energy, increasing the frequency and energy of collisions, thereby accelerating the rate-determining step according to the Arrhenius equation.[19] |

| Substituents on the Vinyl Group | Varies | Electron-donating groups at the α-position (adjacent to the oxygen) significantly increase the rate by stabilizing the carbocation intermediate.[10][11] For PEG5-VE, this position is unsubstituted (hydrogen). |

| Solvent | Can have a significant effect | The polarity of the solvent can influence the stability of the charged intermediate. Furthermore, studies using deuterium oxide (D₂O) instead of water (H₂O) show a significant solvent isotope effect (kH/kD > 1), which provides strong evidence for a rate-determining proton transfer step.[15][20] |

Experimental Assessment of Stability: A Protocol for Kinetic Analysis

To quantitatively assess the stability of PEG5-VE, a kinetic analysis using UV-Vis spectrophotometry is a reliable and accessible method. The protocol below is designed to measure the rate of hydrolysis by monitoring the formation of the acetaldehyde product, which, while not having a strong chromophore itself, can be derivatized or one can monitor the disappearance of a chromophore-tagged vinyl ether. For simplicity, this protocol assumes the direct monitoring of a change in absorbance upon hydrolysis, which is feasible if the vinyl ether starting material has a distinct UV absorbance from the products.

Objective

To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of pentaethylene glycol vinyl ether at a specific pH and temperature.

Materials & Equipment

-

Pentaethylene glycol monovinyl ether (PEG5-VE)

-

Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8)

-

Deionized water

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

-

Volumetric flasks

Experimental Workflow

Caption: Experimental workflow for UV-Vis spectrophotometric kinetic analysis.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a 0.1 M citrate buffer solution at the desired pH (e.g., pH 4.5). The use of a buffer is critical to maintain a constant pH throughout the reaction, as changes in H⁺ concentration would alter the rate.

-

Prepare a concentrated stock solution of PEG5-VE (e.g., 100 mM) in a dry, aprotic organic solvent like acetonitrile to prevent premature hydrolysis.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer's cell holder to the desired temperature (e.g., 37°C to mimic physiological conditions).

-

Determine the optimal wavelength for monitoring the reaction. This may require scanning the UV-Vis spectrum of the starting material and the expected products to find a wavelength with a significant change in absorbance upon reaction.

-

-

Kinetic Run:

-

Pipette 3.0 mL of the pre-warmed pH 4.5 buffer into a quartz cuvette and place it in the spectrophotometer to equilibrate.

-

Initiate the reaction by adding a small volume (e.g., 30 µL) of the PEG5-VE stock solution to the cuvette. The final concentration should be low enough to ensure the absorbance remains within the linear range of the instrument.

-

Immediately cap the cuvette, mix thoroughly by inverting it 2-3 times, and start the kinetic measurement, recording absorbance at the predetermined wavelength over time. The duration of the run will depend on the reaction rate but should be sufficient to observe the reaction reach completion or at least 3-4 half-lives.

-

-

Data Analysis:

-

The hydrolysis of the vinyl ether in a buffered solution with a large excess of water follows pseudo-first-order kinetics.

-

Plot the absorbance (A_t) versus time (t).

-

Fit the data to the following first-order exponential equation: A_t = A_∞ + (A_₀ - A_∞) * e^(-k_obs * t) Where:

-

A_t is the absorbance at time t

-

A_₀ is the initial absorbance

-

A_∞ is the final absorbance at reaction completion

-

k_obs is the observed pseudo-first-order rate constant

-

-

-

Validation and Controls:

-

Control Run: Perform a control experiment by injecting the same amount of PEG5-VE into a neutral buffer (e.g., pH 7.4). A significantly slower or negligible rate of change in absorbance must be observed to confirm the acid-dependency of the hydrolysis. This is a self-validating step that proves the observed reaction is indeed the acid-catalyzed process of interest.

-

Product Analysis: At the end of a kinetic run, the final products can be confirmed using techniques like NMR or mass spectrometry to ensure no side reactions have occurred.[15][16]

-

Conclusion and Practical Implications

The stability of pentaethylene glycol vinyl ether is fundamentally governed by the principles of acid-catalyzed alkene hydration. The molecule is robust under neutral and basic conditions but undergoes predictable and tunable hydrolysis as the pH of the environment becomes acidic. The rate of this cleavage can be precisely controlled by adjusting factors such as pH and temperature, and it can be accurately quantified using standard laboratory techniques like UV-Vis spectrophotometry.

For researchers in drug development and materials science, this controlled instability is not a liability but a powerful design feature. It enables the creation of:

-

pH-Responsive Drug Carriers: Liposomes or nanoparticles can be surface-modified with PEG5-VE-lipid conjugates. In the neutral pH of the bloodstream, the PEG shield provides stability. Upon reaching an acidic tumor microenvironment or after endocytosis into a lysosome, the vinyl ether linker is cleaved, shedding the PEG layer and triggering drug release or enhancing cellular uptake.[10][11]

-

Acid-Labile Protecting Groups: The vinyl ether can serve as a protecting group for a hydroxyl functional group on a complex molecule during a multi-step synthesis, allowing for deprotection under very mild acidic conditions that leave other acid-sensitive groups intact.[4][5]

A thorough understanding of the kinetics and mechanism of PEG5-VE hydrolysis is therefore essential for the rational design of advanced, stimuli-responsive materials and therapeutics.

References

-

Mechanism of acid-catalyzed vinyl ether hydrolysis involving... - ResearchGate. Available at: [Link]

-

Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl a-(2,6-dimethoxypheny1)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. Available at: [Link]

-

Protecting Groups For Alcohols - Chemistry Steps. Available at: [Link]

-

Protecting Groups For Alcohols - Master Organic Chemistry. Available at: [Link]

-

Alcohol Protecting Groups - University of Windsor. Available at: [Link]

-

Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. Available at: [Link]

-

The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

-

Protecting group - Wikipedia. Available at: [Link]

-

MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry. Available at: [Link]

-

17.8: Protection of Alcohols - Chemistry LibreTexts. Available at: [Link]

-

What is the mechanism for the acid-catalyzed hydration of vinyl ethers? - Filo. Available at: [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]

-

Selective C−O Bond Cleavage of Vinyl Ethers with Cp*2Sm(thf)n Leading to Vinylsamarium or Enolate Complexes. The Journal of Organic Chemistry. Available at: [Link]

-

Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2- dihydronaphthalene.Effect of conformation on - Semantic Scholar. Available at: [Link]

-

Thompson, D. H., et al. (2012). Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics. Bioconjugate Chemistry. Available at: [Link]

-

Reaction Monitoring of a Temperature Dependent Ester Hydrolysis - Agilent. Available at: [Link]

-

Ether cleavage - Wikipedia. Available at: [Link]

-

Salomaa, P., Kankaanperä, A., & Lajunen, M. (1966). Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects. Acta Chemica Scandinavica, 20, 1790-1801. Available at: [Link]

-

Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

-

Shiraishi, K., & Kawano, K. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. Available at: [Link]

-

(a) Mechanism of the hydrolysis reaction of vinyl ethers in 13. (b)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

- McKinley, C. (1950). U.S. Patent No. 2,533,172. Washington, DC: U.S. Patent and Trademark Office.

-

Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Increasing the Hydrophilicity of Cyclic Ketene Acetals Improves the Hydrolytic Degradation of Vinyl Copolymers and the Interaction of Glycopolymer Nanoparticles with Lectins - ChemRxiv. Available at: [Link]

-

Significant Applications of Polyethylene Glycol - Adroit Market Research. Available at: [Link]

-

Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Macromol. Chem. Phys. Available at: [Link]

-

Study on the monomer reactivity ratio and performance of EPEG-AA (ethylene-glycol monovinyl polyethylene glycol–acrylic acid) copolymerization system - ResearchGate. Available at: [Link]

-

Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry. Available at: [Link]

-

Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC. Available at: [Link]

-

Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry. Available at: [Link]

-

The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - ResearchGate. Available at: [Link]

-

Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances. Available at: [Link]

-

Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significant Applications of Polyethylene Glycol [adroitmarketresearch.com]

- 8. pubs.universci.com [pubs.universci.com]

- 9. researchgate.net [researchgate.net]

- 10. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism for the acid-catalyzed hydration of vinyl ethers? .. [askfilo.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Ether cleavage - Wikipedia [en.wikipedia.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Sci-Hub. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism / Journal of the Chemical Society B: Physical Organic, 1967 [sci-hub.box]

- 17. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. agilent.com [agilent.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Precision Synthesis of Thermoresponsive Poly(IBVE-b-PEG5VE) Block Copolymers

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of amphiphilic block copolymers via Living Cationic Polymerization , specifically focusing on the copolymerization of Isobutyl Vinyl Ether (IBVE) and Pentaethylene Glycol Vinyl Ether (PEG5VE) .

Introduction & Application Scope

The synthesis of amphiphilic block copolymers with defined molecular weights and narrow polydispersity indices (PDI < 1.2) is critical for developing advanced Drug Delivery Systems (DDS). The Poly(IBVE-b-PEG5VE) system combines the crystalline, hydrophobic nature of isobutyl vinyl ether (IBVE) with the biocompatible, thermoresponsive properties of pentaethylene glycol vinyl ether (PEG5VE).

Key Functional Properties[1]

-

Amphiphilicity: Spontaneous self-assembly into core-shell micelles in aqueous media.

-

Thermoresponsiveness: The PEG5VE segment exhibits a Lower Critical Solution Temperature (LCST) in water. Below the LCST, the polymer is soluble; above it, the PEG chains dehydrate and collapse. This allows for temperature-triggered drug release.[1][2]

-

Biocompatibility: Vinyl ether backbones are resistant to acid hydrolysis compared to polyesters, yet the PEG side chains provide "stealth" properties against protein adsorption.

Mechanistic Foundation: Stabilized Cationic Polymerization[4]

Standard cationic polymerization is prone to rapid termination and chain transfer due to the high reactivity of the carbocation. To achieve "living" conditions, we utilize the Lewis Base-Assisted System (pioneered by Aoshima et al.).

The Stabilization Concept

The addition of a weak Lewis base (e.g., Ethyl Acetate or 1,4-Dioxane) stabilizes the propagating carbocation. The base interacts dynamically with the active center, establishing an equilibrium between the active species (unstable, propagating) and the dormant species (stable, non-propagating).

Reaction Components:

-

Initiator: IBVE-HCl adduct (generates the initial carbocation).

-

Catalyst (Lewis Acid): Tin(IV) chloride (SnCl₄) or Et₁.₅AlCl₁.₅.

-

Stabilizer (Lewis Base): Ethyl Acetate (EtOAc).

Mechanism Diagram

The following diagram illustrates the equilibrium essential for living polymerization.

Caption: Dynamic equilibrium between dormant and active species mediated by SnCl₄ and Ethyl Acetate, preventing uncontrolled termination.

Experimental Protocol

Materials & Purification (Crucial)

Cationic polymerization is extremely sensitive to moisture and basic impurities.

-

Solvent: Toluene (Distilled over Sodium/Benzophenone or Calcium Hydride).

-

Monomers (IBVE & PEG5VE): Distill over Calcium Hydride (CaH₂) under reduced pressure twice before use.

-

Initiator (IBVE-HCl): Synthesize by bubbling dry HCl gas into IBVE in hexane at 0°C. (Store at -80°C).

-

Catalyst: SnCl₄ (1.0 M solution in toluene/hexane).

-

Glassware: Baked at 150°C overnight; assembled under dry nitrogen flow (Schlenk technique).

Synthesis Workflow: Poly(IBVE-b-PEG5VE)

Target: Block copolymer with Mn ~ 20,000 g/mol . Conditions: -78°C (preferred) or 0°C; Solvent: Toluene.[3]

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a two-necked round-bottom flask under N₂ flow.

-

Add Toluene (8.5 mL) via syringe.

-

Add Ethyl Acetate (1.0 M equivalent relative to total volume, approx 4 mmol).

-

Cool the flask to 0°C (ice bath) or -78°C (dry ice/methanol) depending on desired tacticity (lower temp = higher syndiotacticity).

Step 2: Polymerization of First Block (IBVE)

Rationale: IBVE is polymerized first to form the hydrophobic core. It is less polar and initiates efficiently.

-

Add IBVE Monomer (4.0 mmol) to the flask.

-

Add IBVE-HCl Initiator (0.04 mmol) (Target DP = [M]/[I] = 100).

-

Start Reaction: Rapidly inject SnCl₄ solution (0.2 mmol).

-

Observation: The solution may turn yellow/orange, indicating the formation of the carbocation.

-

-

Stir for 30–60 minutes.

-

Sampling: Remove a 0.5 mL aliquot into methanol for GPC analysis (Homopolymer baseline).

-

Step 3: Sequential Addition of Second Block (PEG5VE)

-

Ensure IBVE conversion is >99% (usually achieved within 1 hr).

-

Add PEG5VE Monomer (4.0 mmol) pre-chilled in toluene.

-

Note: The polymerization rate may slow down due to the coordination of ether oxygens in PEG5VE with the Lewis acid.

-

-

Stir for an additional 2–4 hours.

Step 4: Quenching & Purification

-

Add Methanol (2 mL) containing a trace of ammonia to quench the reaction. The color should disappear immediately.

-

Wash the organic layer with dilute NaHCO₃ (aq) and water to remove Tin residues.

-

Evaporate Toluene to concentrate.

-

Precipitate: Pour into excess n-Hexane (if PEG content is low) or Cold Ether .

-

Note: Amphiphilic polymers can be tricky. Dialysis against water/methanol followed by lyophilization is often cleaner for PEG-based blocks.

-

Experimental Workflow Diagram

Caption: Step-by-step sequential monomer addition workflow for block copolymer synthesis.

Characterization & Data Analysis

To validate the "living" nature and the success of the block copolymerization, the following data must be acquired.

Quantitative Validation Table

A successful synthesis should yield data similar to the theoretical values below:

| Parameter | Homopolymer (Poly-IBVE) | Block Copolymer (Poly-IBVE-b-PEG5VE) | Success Criteria |

| Mn (Calc) | 10,000 g/mol | 22,000 g/mol | Matches [M]/[I] ratio |

| Mn (GPC) | ~10,500 g/mol | ~23,000 g/mol | Within 10% of Calc |

| PDI (Mw/Mn) | < 1.15 | < 1.25 | Narrow distribution |

| NMR Signals | 0.9 ppm (Isobutyl methyl) | 3.6 ppm (PEG chain) appears | Integrated ratio matches feed |

| GPC Trace | Unimodal | Unimodal (Shifted to lower elution vol) | No tailing (termination) |

Key Analytical Techniques

-

¹H NMR (500 MHz, CDCl₃):

-

Monitor the disappearance of vinylic protons (6.0–6.5 ppm).

-

Verify block ratio by integrating the isobutyl methyl protons (0.9 ppm, doublet) vs. the PEG methylene protons (3.5–3.7 ppm, broad multiplet).

-

-

Gel Permeation Chromatography (GPC):

-

Use THF or DMF (with LiBr) as eluent.

-

Critical Check: The block copolymer peak must shift clearly to the left (higher MW) compared to the IBVE aliquot, without a remaining shoulder at the low MW side (which would indicate dead chains).

-

-

Dynamic Light Scattering (DLS):

-

Dissolve copolymer in water.

-

Test: Measure hydrodynamic radius (

) vs. Temperature (10°C to 60°C). -

Expectation: At room temp (< LCST), micelles may form (if concentration > CMC). Heating above LCST (~30-50°C for PEG5VE) may cause aggregation or distinct phase separation.

-

Troubleshooting & Expert Insights

Causality: Why did the reaction fail?

| Observation | Probable Cause | Corrective Action |

| Broad PDI (>1.5) | Slow initiation or Chain Transfer. | Increase [EtOAc] to stabilize cation. Ensure [SnCl₄] > [Initiator]. |

| Bimodal GPC | Water contamination. | Re-distill monomers; bake glassware longer. Water acts as a chain transfer agent. |

| No Polymerization | Basic impurities or Strong coordination. | PEG5VE oxygens may complex SnCl₄. Increase Lewis Acid conc. slightly or raise Temp to 0°C. |

| Colorless Reaction | Inactive species. | Active cationic species are usually colored (yellow/orange). If colorless, check if initiator decomposed. |

Self-Validating the Protocol

-

The "Color" Test: Upon adding SnCl₄, the solution must develop a characteristic color (often yellow/orange for vinyl ethers). If it remains water-white, initiation failed.

-

The "Shift" Test: Overlay the GPC traces of the first block and the final product. If the peak does not shift entirely, you have a mixture of homopolymer and copolymer (inefficient crossover).

References

-

Aoshima, S., & Kanaoka, S. (2009).[4] A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

-

Aoshima, S., & Higashimura, T. (1989).[3][5] Living Cationic Polymerization of Vinyl Ethers with a Functional Group. Macromolecules, 22(3), 1009–1013.[3] [Link]

-

Sugihara, S., Kanaoka, S., & Aoshima, S. (2004). Thermosensitive Properties of Poly(vinyl ether)s with Various Numbers of Oxyethylene Units in the Side Chain. Macromolecules, 37(5), 1711–1719. [Link]

-

Kamigaito, M., Satoh, K. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

Sources

Troubleshooting & Optimization

Removing PEG impurities from 3,6,9,12,15-Pentaoxaheptadec-1-ene via chromatography

A Guide for Researchers, Scientists, and Drug Development Professionals on Removing PEG Impurities via Chromatography

Welcome to the technical support center for the chromatographic purification of 3,6,9,12,15-Pentaoxaheptadec-1-ene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the removal of polyethylene glycol (PEG) and related impurities. As Senior Application Scientists, we have structured this resource to not only offer step-by-step protocols but also to explain the scientific reasoning behind these methodologies, empowering you to troubleshoot and optimize your purification processes effectively.

Introduction to the Purification Challenge

3,6,9,12,15-Pentaoxaheptadec-1-ene is a short-chain, functionalized PEG derivative with an allylic terminus, making it a valuable building block in bioconjugation, drug delivery systems, and materials science. The precise structure and high purity of this reagent are critical for the success of subsequent applications. However, its synthesis often results in a mixture containing residual starting materials, byproducts, and oligomers of varying PEG chain lengths. These impurities can interfere with downstream reactions and compromise the efficacy and safety of the final product.

Chromatography is the most powerful technique for isolating the target molecule and ensuring its purity. This guide will focus on the most effective chromatographic strategies to achieve this.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 3,6,9,12,15-Pentaoxaheptadec-1-ene and the removal of PEG impurities.

Q1: What are the typical PEG-related impurities I should expect?

A: During the synthesis of 3,6,9,12,15-Pentaoxaheptadec-1-ene, you can expect several types of impurities:

-

Shorter or Longer Oligomers: Homologues of the target molecule with fewer or more ethylene glycol units.

-

Diol Impurities: PEG molecules with hydroxyl groups at both ends (e.g., pentaethylene glycol) instead of the desired terminal allyl group.

-